1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene
Description
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and a chiral (2S)-but-3-en-2-yl group at the ortho position. The (2S) stereochemistry introduces asymmetry, influencing its reactivity and physical properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds valuable in pharmaceuticals and materials science.
Properties
CAS No. |
782462-82-2 |
|---|---|
Molecular Formula |
C11H11F3 |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-[(2S)-but-3-en-2-yl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-3-8(2)9-4-6-10(7-5-9)11(12,13)14/h3-8H,1H2,2H3/t8-/m0/s1 |
InChI Key |
UGALPAAQFSPSQK-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C=C)C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C=C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific catalysts and radical initiators to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific type of reaction, with considerations for temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have highlighted the potential of trifluoromethylated compounds in anticancer therapies. For instance, derivatives of 1-but-3-enyl-4-(trifluoromethyl)benzene have been investigated for their ability to inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds promising candidates for drug development .
2. Antimicrobial Activity
Trifluoromethyl-substituted compounds have shown significant antimicrobial properties. A study on sulfonamide derivatives indicated that trifluoromethyl groups improve the efficacy of these compounds against various pathogens, suggesting that 1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene could serve as a scaffold for developing new antimicrobial agents .
Material Science Applications
1. Organic Electronics
The unique electronic properties of trifluoromethylated compounds make them suitable for applications in organic electronics. The incorporation of 1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene into polymer matrices can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to improved charge transport properties .
2. Polymer Chemistry
This compound can be utilized as a monomer in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. Such polymers are valuable in various industrial applications, including coatings and adhesives where durability is essential .
Case Study 1: Anticancer Activity
A series of derivatives based on 1-but-3-enyl-4-(trifluoromethyl)benzene were synthesized and evaluated for anticancer activity against human cancer cell lines. The results demonstrated that specific substitutions on the benzene ring significantly increased cytotoxicity, indicating a structure-activity relationship that can guide further drug design efforts .
Case Study 2: Antimicrobial Efficacy
In a comparative study, several trifluoromethylated sulfonamide derivatives were tested against clinical strains of bacteria. The results indicated that compounds containing the trifluoromethyl group exhibited superior antibacterial activity compared to their non-fluorinated counterparts, underscoring the importance of this functional group in enhancing biological activity .
Mechanism of Action
The mechanism of action of 1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s binding affinity and reactivity with various enzymes and receptors. The pathways involved may include electron transfer processes and radical-mediated reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Comparative Analysis
Stereochemical Influence :
The (2S)-butenyl group in the target compound introduces chirality, a feature absent in analogs like PSTMB or 1-(fluoromethyl)-4-(trifluoromethyl)benzene. This chirality is critical for enantioselective catalysis or interactions with biological targets .
Reactivity of Alkene vs. Halogen/Selenium Groups: The alkene in 1-[(2S)-but-3-en-2-yl]-4-(trifluoromethyl)benzene enables Diels-Alder or radical addition reactions, whereas bromine or selenium substituents in analogs facilitate nucleophilic substitutions or redox chemistry .
Electronic Effects of Substituents :
- Trifluoromethyl (-CF₃) and fluoromethyl (-CH₂F) groups both withdraw electrons, but -CF₃ is more electronegative, reducing aromatic ring reactivity in electrophilic substitution .
- Methylsulfonyl (-SO₂Me) groups stabilize negative charges, enhancing stability in intermediates for coupling reactions .
Biological and Material Applications :
- Pyridine-based analogs (e.g., UDO, UDD) with -CF₃ groups show anti-parasitic activity, highlighting the role of trifluoromethyl in drug design .
- Thioether-containing compounds (e.g., 1-(benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene) are versatile in agrochemical synthesis due to sulfur’s nucleophilicity .
Biological Activity
1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene, also known as a trifluoromethyl-substituted aromatic compound, has garnered attention in recent years for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene is . The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be summarized in the following categories:
- Antimicrobial Activity : Studies have indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Anticancer Potential : There is emerging evidence that trifluoromethylated compounds can inhibit cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines, such as non-small cell lung cancer (NSCLC) cells .
- Anti-inflammatory Effects : Some studies suggest that these compounds may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could be relevant for conditions like arthritis or chronic inflammatory diseases .
The mechanisms behind the biological activities of 1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymes : The compound may act by inhibiting specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell growth.
- Modulation of Cell Signaling Pathways : It may influence cell signaling pathways that regulate apoptosis and cell proliferation.
- Interaction with Membrane Structures : The lipophilic nature of the trifluoromethyl group could facilitate interactions with cellular membranes, altering membrane fluidity and function.
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various trifluoromethylated compounds against common pathogens. The results indicated that 1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene exhibited significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1-BTF | S. aureus | 10 |
| 1-BTF | C. albicans | 15 |
Anticancer Studies
In vitro studies on NSCLC A549 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| A549 | 0 | 100 |
| A549 | 25 | 60 |
| A549 | 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
